molecular formula C8H14N2O B13158603 1,2,3,4,5,8-Hexahydroazocine-3-carboxamide

1,2,3,4,5,8-Hexahydroazocine-3-carboxamide

Cat. No.: B13158603
M. Wt: 154.21 g/mol
InChI Key: GJGIUAWBNJKNOI-IWQZZHSRSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,8-Hexahydroazocine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

1,2,3,4,5,8-Hexahydroazocine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,3,4,5,8-Hexahydroazocine-3-carboxamide involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4,5,8-Hexahydroazocine-3-carboxamide is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for research and development in various scientific fields .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

(6Z)-1,2,3,4,5,8-hexahydroazocine-3-carboxamide

InChI

InChI=1S/C8H14N2O/c9-8(11)7-4-2-1-3-5-10-6-7/h1,3,7,10H,2,4-6H2,(H2,9,11)/b3-1-

InChI Key

GJGIUAWBNJKNOI-IWQZZHSRSA-N

Isomeric SMILES

C/1CC(CNC/C=C1)C(=O)N

Canonical SMILES

C1CC(CNCC=C1)C(=O)N

Origin of Product

United States

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